molecular formula C17H15ClN2O3 B10992589 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10992589
M. Wt: 330.8 g/mol
InChI Key: AHSDGFBWRGZXIT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl and hydroxyphenyl groups. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Hydroxyphenyl Group: This can be done via nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H15ClN2O3
  • Molecular Weight : 330.8 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • Structural Features : The compound features a pyrrolidine ring substituted with a carboxamide group and two aromatic moieties, which contribute to its biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being investigated for its potential anti-inflammatory and anticancer properties. Its structural features allow it to interact with various biological targets, including enzymes and receptors.
    • Case Study : In vitro studies have shown that the compound exhibits cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent.
  • Biological Research
    • As a biochemical probe, it is used to study specific molecular interactions and pathways in cellular processes. The compound's ability to modulate enzyme activity makes it valuable for understanding disease mechanisms.
    • Mechanism of Action : The interaction with specific molecular targets may involve inhibition of enzyme activity or receptor binding, leading to altered cellular responses.
  • Material Science
    • The compound is also explored for its utility in developing new materials with tailored properties, such as polymers and coatings. Its unique chemical structure can enhance the physical and chemical properties of these materials.

Comparative Table of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(3-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(3-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Comparison: Compared to these similar compounds, 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the chlorophenyl and hydroxyphenyl groups, which may confer distinct chemical reactivity and biological activity. The specific positioning of these groups can influence the compound’s interaction with molecular targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following properties:

Property Details
Molecular Formula C17H15ClN2O3
Molecular Weight 330.8 g/mol
IUPAC Name This compound
Canonical SMILES C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)O

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, particularly against multidrug-resistant pathogens. The compound demonstrated significant structure-dependent antimicrobial activity against various Gram-positive bacteria and fungi.

Key Findings:

  • Pathogens Tested: The compound showed efficacy against Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus strains .
  • Mechanism: The antimicrobial activity is hypothesized to involve inhibition of cell wall synthesis or disruption of membrane integrity, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with promising results in various cancer cell lines.

Case Studies:

  • A549 Human Lung Cancer Cells:
    • The compound exhibited significant cytotoxicity with an IC50 value of approximately 5.85 µM, indicating strong potential as an anticancer agent .
    • Apoptotic effects were confirmed through flow cytometry, showing a notable increase in caspase-3 activity .
  • Comparative Analysis:
    • When compared to standard chemotherapeutic agents like doxorubicin, the compound's activity was comparable, suggesting its viability as an alternative treatment option .

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding: Potential binding to receptors that regulate apoptosis and cell cycle progression has been suggested.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparative analysis with structurally similar compounds can be insightful:

Compound Notable Features
1-(3-chlorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamideContains methoxy group; different biological activity profile
1-(3-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamideFluorine substitution; varied reactivity and stability
1-(3-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamideBromine substitution; distinct pharmacological properties

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15ClN2O3/c18-12-2-1-3-14(9-12)20-10-11(8-16(20)22)17(23)19-13-4-6-15(21)7-5-13/h1-7,9,11,21H,8,10H2,(H,19,23)

InChI Key

AHSDGFBWRGZXIT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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